Cas no 1096537-29-9 ((1S)-6-bromo-2,3-dihydro-1H-inden-1-ol)

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol is a chiral indanol derivative featuring a bromine substituent at the 6-position of the indane ring system. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules and asymmetric catalysts. The stereospecific (1S) configuration enhances its utility in enantioselective reactions, while the bromine moiety offers a reactive site for further functionalization via cross-coupling or nucleophilic substitution. Its rigid indane scaffold contributes to structural stability, making it suitable for applications in medicinal chemistry and materials science. The product is typically characterized by high purity and consistent stereochemical integrity, ensuring reliable performance in synthetic workflows.
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol structure
1096537-29-9 structure
商品名:(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
CAS番号:1096537-29-9
MF:C9H9BrO
メガワット:213.071161985397
MDL:MFCD15529822
CID:5602485
PubChem ID:7057061

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol 化学的及び物理的性質

名前と識別子

    • (S)-6-bromo-2,3-dihydro-1H-inden-1-ol
    • 1H-Inden-1-ol, 6-bromo-2,3-dihydro-, (1S)-
    • (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
    • MDL: MFCD15529822
    • インチ: 1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1
    • InChIKey: DXVPKKRFBPLRRN-VIFPVBQESA-N
    • ほほえんだ: [C@@H]1(O)C2=C(C=CC(Br)=C2)CC1

じっけんとくせい

  • 密度みつど: 1.617±0.06 g/cm3(Predicted)
  • ふってん: 293.2±35.0 °C(Predicted)
  • 酸性度係数(pKa): 14.15±0.20(Predicted)

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6776521-10g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
10g
$3191.0 2023-08-31
Enamine
EN300-6776521-5.0g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
5g
$2152.0 2023-05-30
Enamine
EN300-6776521-0.5g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
0.5g
$579.0 2023-08-31
Aaron
AR028HQ6-50mg
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
50mg
$265.00 2025-02-16
1PlusChem
1P028HHU-1g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
1g
$981.00 2023-12-26
1PlusChem
1P028HHU-500mg
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
500mg
$778.00 2023-12-26
Enamine
EN300-6776521-1.0g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
1g
$743.0 2023-05-30
Enamine
EN300-6776521-2.5g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
2.5g
$1454.0 2023-08-31
Enamine
EN300-6776521-10.0g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
10g
$3191.0 2023-05-30
Enamine
EN300-6776521-1g
(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol
1096537-29-9 95%
1g
$743.0 2023-08-31

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol 関連文献

(1S)-6-bromo-2,3-dihydro-1H-inden-1-olに関する追加情報

Overview of (1S)-6-Bromo-2,3-Dihydro-1H-Inden-1-ol (CAS No. 1096537-29-9)

(1S)-6-Bromo-2,3-dihydro-1H-inden-1-ol (CAS No. 1096537-29-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated indanone framework and a hydroxyl group at the 1-position. The bromine atom and the hydroxyl group play crucial roles in determining the compound's reactivity, stability, and biological activity.

The indanone core of (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol is a versatile scaffold that has been extensively studied for its potential in drug discovery. Indanones are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. The presence of the bromine substituent at the 6-position adds an additional layer of complexity to the molecule, potentially enhancing its pharmacological properties.

Recent research has highlighted the potential of (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol as a lead compound in the development of novel therapeutic agents. Studies have shown that this compound exhibits promising activity against a range of biological targets, including kinases and G-protein coupled receptors (GPCRs). For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol effectively inhibits the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways associated with cancer and inflammatory diseases.

In addition to its potential as a direct therapeutic agent, (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol has also been explored as a building block for the synthesis of more complex molecules. The hydroxyl group at the 1-position provides a convenient functional handle for further chemical modifications, allowing researchers to introduce additional substituents that can fine-tune the compound's pharmacological profile. This versatility makes (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol an attractive starting point for medicinal chemists seeking to develop new drugs with improved efficacy and reduced side effects.

The synthetic route to (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol has been well-documented in the literature. One common approach involves the cyclization of a brominated aryl ketone followed by reduction to form the indanone ring. The stereochemistry at the 1-position can be controlled through chiral catalysts or auxiliaries, ensuring the formation of the desired (S) enantiomer. This synthetic methodology has been optimized to achieve high yields and excellent enantioselectivity, making it suitable for large-scale production.

The physical and chemical properties of (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol have also been extensively characterized. The compound is typically obtained as a white crystalline solid with a melting point ranging from 85°C to 87°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. These properties make it suitable for use in both solution-phase and solid-phase synthetic protocols.

In terms of safety and handling, (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol should be stored under dry conditions and protected from light to prevent degradation. While it is not classified as a hazardous material, standard laboratory safety protocols should be followed when handling this compound to ensure the well-being of researchers and laboratory personnel.

The future prospects for (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol are promising. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its efficacy in preclinical models of disease. Additionally, efforts are being made to develop prodrugs and other derivatives that can enhance its therapeutic potential while minimizing adverse effects.

In conclusion, (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol (CAS No. 1096537-29-9) represents an important molecule in the field of medicinal chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound's properties and applications, it is likely to play an increasingly significant role in drug discovery and development efforts.

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